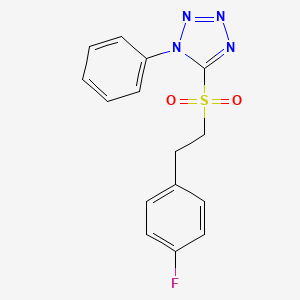

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is a chemical compound that belongs to the class of sulfonyl tetrazoles. This compound is characterized by the presence of a fluorophenethyl group attached to a sulfonyl moiety, which is further connected to a phenyl-substituted tetrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the sulfonyl chloride: The reaction of 4-fluorophenethyl alcohol with thionyl chloride to form 4-fluorophenethyl sulfonyl chloride.

Tetrazole formation: The reaction of phenylhydrazine with sodium azide to form 1-phenyl-1H-tetrazole.

Coupling reaction: The final step involves the coupling of 4-fluorophenethyl sulfonyl chloride with 1-phenyl-1H-tetrazole under basic conditions to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Analyse Chemischer Reaktionen

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The fluorine atom on the phenethyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrazole ring can also interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole can be compared with other similar compounds, such as:

Sulfonyl tetrazoles: These compounds share the sulfonyl tetrazole core structure but differ in the substituents attached to the sulfonyl and tetrazole groups.

Fluorophenethyl derivatives: These compounds have a fluorophenethyl group but differ in the functional groups attached to it.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (commonly referred to as FPT) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships of FPT, providing insights into its pharmacological properties.

- Molecular Formula : C15H13FN4O2S

- Molecular Weight : 332.35 g/mol

- CAS Number : 1370411-43-0

- Purity : Typically ≥ 95% .

Synthesis of FPT

FPT is synthesized through a multi-step process involving the reaction of phenyl and fluorinated sulfonyl groups with tetrazole derivatives. The synthesis pathway includes metalation and electrophilic fluorination techniques, which enhance the stability and bioactivity of the compound .

Antitumor Activity

FPT has shown promising antitumor activity in various studies. For instance, a study evaluated its effect on several human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that FPT exhibited significant cytotoxicity, with an IC50 value indicative of its potency against these cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| FPT | HT-29 | 5.2 |

| FPT | M21 | 3.8 |

| FPT | MCF7 | 4.6 |

This data suggests that FPT may be a viable candidate for further development as an anticancer agent .

The mechanism by which FPT exerts its antitumor effects is primarily through the induction of apoptosis in cancer cells. This is achieved by disrupting microtubule dynamics, which is crucial for cell division. Immunofluorescence assays demonstrated that FPT treatment led to significant alterations in the cytoskeleton of treated cells, indicating its role in mitotic disruption .

Structure-Activity Relationship (SAR)

The biological activity of FPT can be attributed to its structural components. The presence of the fluorophenethyl sulfonyl group enhances lipophilicity, improving cellular uptake and bioavailability. Studies have shown that modifications to the tetrazole ring and sulfonyl moiety can significantly influence the compound's efficacy and selectivity towards cancer cells .

Comparative Analysis of Derivatives

A comparative analysis was conducted on various derivatives of tetrazole-sulfonyl compounds to assess their biological activities:

| Compound Derivative | Antitumor Activity (IC50) | Mechanism of Action |

|---|---|---|

| This compound | 3.8 µM | Microtubule disruption |

| 5-(Phenylsulfonyl)-1H-tetrazole | 10 µM | Apoptosis induction |

| 5-(Chlorophenethylsulfonyl)-1H-tetrazole | 15 µM | Cell cycle arrest |

This table illustrates that modifications can lead to varying degrees of potency, highlighting the importance of specific functional groups in enhancing biological activity .

Study on Antiproliferative Effects

In a notable study involving FPT, researchers utilized chick chorioallantoic membrane (CAM) assays to evaluate its antiproliferative effects in vivo. The results indicated a substantial reduction in tumor growth when treated with FPT compared to control groups, reinforcing its potential as an effective therapeutic agent against solid tumors .

Eigenschaften

IUPAC Name |

5-[2-(4-fluorophenyl)ethylsulfonyl]-1-phenyltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDVKAPYSSGYSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719223 |

Source

|

| Record name | 5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370411-43-0 |

Source

|

| Record name | 5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.